![molecular formula C31H30ClN3O7S B2897091 4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-41-5](/img/structure/B2897091.png)
4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones and their derivatives have been found in various natural products and have been associated with a wide range of biological activities .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring . It also has several substituents, including a chlorophenyl group, a dioxolyl group, and a dimethoxyphenethyl group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl group in the quinazolinone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like carbonyl and ether could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
Quinazoline derivatives are synthesized through various chemical reactions, showcasing the versatility and potential for customization of these compounds for specific research applications. For example, reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, demonstrating the chemical diversity achievable within this class of molecules (Chern et al., 1988). Such synthetic pathways are crucial for developing new drugs and materials with desired properties.
Antitumor Activity
Quinazolinone scaffolds have shown significant potential in anticancer research. Novel 3-benzyl-4(3H)quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, revealing compounds with remarkable broad-spectrum antitumor activity. These findings underscore the potential of quinazolinone derivatives in developing new anticancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Activities
The structural versatility of quinazoline derivatives allows for their application in antimicrobial and antioxidant studies. Compounds based on quinazolinone scaffolds have been synthesized and evaluated for their antimicrobial activities against a variety of microorganisms, as well as for their antioxidant properties. These activities highlight the potential of quinazolinone derivatives in developing new antimicrobial agents and antioxidants (Özyanik et al., 2012).
Molecular Docking Studies
Molecular docking studies of quinazoline derivatives have been conducted to understand their interaction with biological targets, such as enzymes and receptors. These studies provide insights into the mechanism of action of these compounds and facilitate the design of more potent and selective drugs. For instance, docking studies of quinazolinone analogues into the ATP binding site of EGFR-TK have shown binding modes similar to known inhibitors, suggesting their potential in targeted cancer therapy (Al-Suwaidan et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN3O7S/c1-39-25-10-5-19(14-26(25)40-2)11-12-33-29(37)4-3-13-35-30(38)22-15-27-28(42-18-41-27)16-23(22)34-31(35)43-17-24(36)20-6-8-21(32)9-7-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGQIJFWMGCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

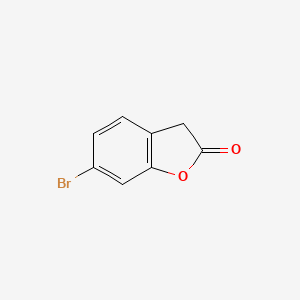

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2897012.png)
![7-Fluoro-2-methyl-3-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2897014.png)
![N-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2897015.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2897019.png)
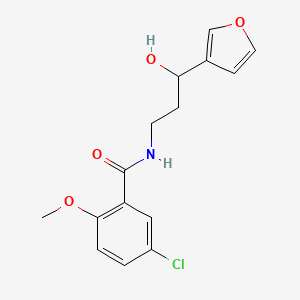
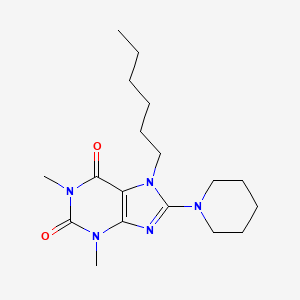
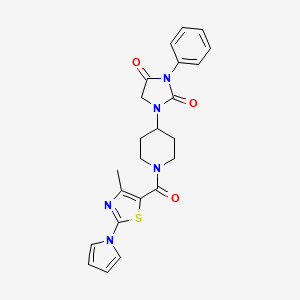
![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)
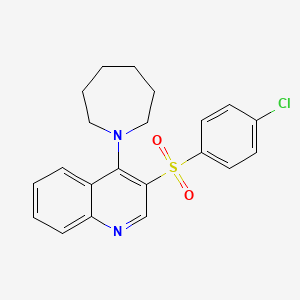
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)